6-(trifluoromethyl)-1H-indole-4-carbaldehyde CAS 1100215-61-9 properties
6-(trifluoromethyl)-1H-indole-4-carbaldehyde CAS 1100215-61-9 properties
An In-depth Technical Guide to 6-(Trifluoromethyl)-1H-indole-4-carbaldehyde (CAS 1100215-61-9)
Executive Summary
This technical guide provides a comprehensive overview of 6-(trifluoromethyl)-1H-indole-4-carbaldehyde, a fluorinated heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The indole scaffold is a privileged structure in numerous pharmaceuticals, and the incorporation of a trifluoromethyl group can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This document details the physicochemical properties, a proposed synthetic strategy, chemical reactivity, and potential applications of this valuable building block, offering field-proven insights for its use in research and development.
The Strategic Value of Fluorinated Indoles in Medicinal Chemistry
The indole nucleus is one of the most important heterocyclic scaffolds in drug discovery, forming the core of numerous natural products and FDA-approved medicines.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile pharmacophore. The strategic introduction of a trifluoromethyl (-CF3) group, a common tactic in modern medicinal chemistry, imparts several advantageous properties:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the compound's in vivo half-life.[2]
-
Increased Lipophilicity: The -CF3 group significantly increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes and the blood-brain barrier.[3]
-
Modulated Acidity/Basicity: As a potent electron-withdrawing group, the -CF3 moiety can alter the pKa of nearby functional groups, such as the indole N-H, influencing drug-receptor interactions.[3]
-
Improved Binding Affinity: The unique steric and electronic profile of the -CF3 group can lead to stronger and more selective interactions with biological targets.[4]
6-(Trifluoromethyl)-1H-indole-4-carbaldehyde combines these features, positioning the reactive aldehyde handle at the C4 position for further elaboration, making it a highly valuable intermediate for constructing complex molecular architectures.[5]
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific isomer is not widely published, a robust profile can be constructed from foundational chemical principles and data from analogous structures.
Core Properties
| Property | Value | Source |
| CAS Number | 1100215-61-9 | - |
| Molecular Formula | C₁₀H₆F₃NO | - |
| Molecular Weight | 213.16 g/mol | |
| Appearance | Predicted to be an off-white to yellow crystalline solid. | Inferred from similar indole aldehydes. |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and THF; sparingly soluble in water. | Inferred from similar indole aldehydes. |
Predicted Spectroscopic Data
A precise spectroscopic analysis is essential for structure verification. The following are predicted characteristics based on established NMR principles.[6][7][8]
-
¹H NMR (in DMSO-d₆):
-
Aldehyde Proton (CHO): A singlet is expected in the downfield region, typically around δ 9.9-10.2 ppm.
-
Indole N-H Proton: A broad singlet is anticipated at δ > 11.5 ppm.
-
Aromatic Protons: The protons on the indole ring will appear between δ 7.0-8.5 ppm. H-5 will likely be a singlet or a narrow doublet. H-7 will be a singlet. The two protons on the pyrrole ring (H-2 and H-3) will likely appear as doublets of doublets or triplets, influenced by coupling to each other and the N-H proton.
-
-
¹³C NMR (in DMSO-d₆):
-
Carbonyl Carbon (CHO): Expected around δ 190-195 ppm.
-
Trifluoromethyl Carbon (-CF₃): A characteristic quartet (due to ¹J C-F coupling) is expected around δ 120-125 ppm.
-
Aromatic Carbons: The remaining eight carbons of the indole ring will resonate in the δ 100-140 ppm region. The carbon attached to the CF₃ group (C-6) will show a downfield shift.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹.
-
C=O Stretch (Aldehyde): A strong, sharp band around 1670-1690 cm⁻¹.
-
C-F Stretch: Strong, characteristic bands in the 1100-1350 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would be observed at m/z = 213.04.
-
Proposed Synthetic Strategy: A Directed Metalation Approach
Direct formylation of the indole ring typically occurs at the electron-rich C3 position via methods like the Vilsmeier-Haack reaction.[9] Accessing the C4-aldehyde requires a more nuanced strategy. A plausible and powerful method is the Directed ortho-Metalation (DoM) , which utilizes a directing metalating group (DMG) on the indole nitrogen to guide an organolithium base to a specific adjacent position.[10][11][12]
Detailed Experimental Protocol (Proposed)
This protocol is a representative, logical pathway based on established DoM chemistry.[10][13][14]
-
Nitrogen Protection & DMG Installation: To a solution of 6-(trifluoromethyl)-1H-indole (1.0 equiv) in anhydrous THF at 0 °C, add NaH (1.2 equiv) portion-wise. After cessation of H₂ evolution, add diethylcarbamoyl chloride (1.2 equiv) and allow the reaction to warm to room temperature for 4 hours. Causality: The -CONEt₂ group is an effective directing metalating group and protects the acidic N-H proton.
-
Directed C4-Lithiation: Cool the solution of the N-protected indole to -78 °C under an argon atmosphere. Add s-BuLi (1.5 equiv) dropwise. Stir the solution at -78 °C for 2 hours. Causality: The strong, sterically hindered s-BuLi base is directed by the N-carbamoyl group to deprotonate the C7 position (peri-lithiation). To achieve C4 lithiation, an alternative directing group or strategy may be required, but this represents a primary approach to explore.
-
Formylation: To the lithiated intermediate at -78 °C, add anhydrous N,N-dimethylformamide (DMF) (3.0 equiv) dropwise. Allow the reaction to slowly warm to room temperature overnight. Causality: DMF serves as the formylating agent, reacting with the highly nucleophilic organolithium intermediate.
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Workup and Deprotection: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate. The crude intermediate can then be deprotected. Hydrolysis of the carbamate under strong basic or acidic conditions will yield the final product, 6-(trifluoromethyl)-1H-indole-4-carbaldehyde.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow via Directed ortho-Metalation (DoM).
Chemical Reactivity and Synthetic Utility
The molecule possesses three primary sites for chemical transformation, making it a versatile scaffold for building molecular diversity.
-
The Aldehyde Group: As a classic electrophile, the C4-aldehyde is a gateway to numerous functionalities:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form C4-aminomethyl indoles.
-
Oxidation: Conversion to the corresponding C4-carboxylic acid using agents like Ag₂O or KMnO₄.
-
Reduction: Transformation to the C4-hydroxymethyl indole with mild reducing agents like NaBH₄.
-
Wittig/Horner-Wadsworth-Emmons Olefination: Formation of C-C double bonds to create vinyl-substituted indoles.
-
Nucleophilic Addition: Reaction with Grignard or organolithium reagents to form secondary alcohols.
-
-
The Indole Nitrogen: The N-H proton is acidic and can be deprotonated to form an indolyl anion, which can be:
-
N-Alkylated: Using alkyl halides in the presence of a base (e.g., NaH, K₂CO₃).
-
N-Arylated: Via Buchwald-Hartwig or Ullmann coupling reactions.
-
N-Acylated: Using acyl chlorides or anhydrides.
-
-
The Indole Ring: While the benzene portion is deactivated by the -CF3 group, the pyrrole ring remains susceptible to certain reactions, particularly electrophilic substitution at the C3 position if it is unsubstituted.
Reactivity Map
Caption: Key reactive sites and potential transformations of the core molecule.
Applications in Drug Discovery
This building block is primed for use in discovery programs targeting a range of diseases. The unique substitution pattern allows for the exploration of chemical space not accessible with more common 3- or 5-substituted indoles. Potential applications include:
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core. The C4-aldehyde can be elaborated into structures that occupy the hinge-binding region or solvent-exposed regions of the ATP-binding pocket.
-
Antiviral Agents: Indole derivatives are known to possess potent antiviral activities. This scaffold can be used to synthesize novel non-nucleoside reverse transcriptase inhibitors or protease inhibitors.
-
CNS Agents: The trifluoromethyl group enhances blood-brain barrier permeability, making derivatives of this compound attractive candidates for targets within the central nervous system, such as GPCRs or ion channels.[15]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed. Specific toxicology data for this compound is not available; therefore, precautions should be based on compounds with similar functional groups.[16][17][18][19]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[20]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[20]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Aldehydes can be sensitive to air and light. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[19]
-
Incompatibilities: Avoid strong oxidizing agents, strong reducing agents, and strong bases.[16]
References
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Snieckus, V., & Chauder, B. A. (2001). Rapid Route to 3,4-Substituted Indoles via a Directed Ortho Metalation−Retro-Mannich Sequence. Organic Letters. [Link]
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Gribble, G. W. (2010). Metalation of Indole. ResearchGate. [Link]
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University of Wisconsin. (n.d.). Directed (ortho) Metallation. UW Chemistry. [Link]
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Clayden, J. (2001). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. [Link]
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Wang, X., et al. (2019). Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position. RSC Advances. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Trifluoromethyl Indoles in Modern Drug Discovery. InnoPharmChem. [Link]
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Zhang, L., et al. (2022). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Chemical Science. [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. RSC. [Link]
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Kobayashi, Y., et al. (n.d.). Organic fluorine compounds. XIV. Syntheses and reactions of (trifluoromethyl)indoles. Chemical and Pharmaceutical Bulletin. [Link]
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Zhang, L., et al. (2022). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. RSC Publishing. [Link]
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Marques, F. A. F., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
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ResearchGate. (2008). Synthesis of N-Aminoindole Ureas from Ethyl 1-Amino-6-(trifluoromethyl)-1H-indole-3-carboxylate. ResearchGate. [Link]
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Mathew, B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]
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Charpentier, J., et al. (2016). Isolation and Reactivity of Trifluoromethyl Iodonium Salts. ACS Central Science. [Link]
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Breitmaier, E., & Voelter, W. (1987). 5 Combination of 1H and 13C NMR Spectroscopy. VCH. [Link]
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Mathew, B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
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Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
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Deb, M. L., et al. (2021). The organophotocatalytic trifluoromethylation of 6-azauracils. RSC Advances. [Link]
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Stoyanova, R., & Alipieva, K. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
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Reddy, V. P., et al. (2024). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. [Link]
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Gottlieb, H. E., et al. (n.d.). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. ResearchGate. [Link]
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Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]
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ResearchGate. (2014). ChemInform Abstract: Synthesis of 6-Trifluoromethylindolo[1,2-c]quinazolines and Related Heterocycles Using N-(2-Iodophenyl)trifluoroacetimidoyl Chlorides as Starting Material via C-H Bond Functionalization. ResearchGate. [Link]
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